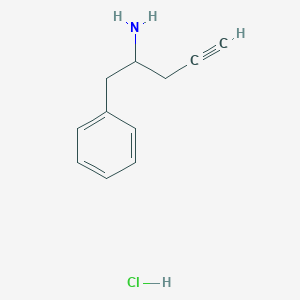

1-Phenylpent-4-yn-2-amine hydrochloride

描述

属性

IUPAC Name |

1-phenylpent-4-yn-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N.ClH/c1-2-6-11(12)9-10-7-4-3-5-8-10;/h1,3-5,7-8,11H,6,9,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAQJNSHMIHMFJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(CC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-Phenylpent-4-yn-2-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C11H14ClN

- Molecular Weight : 201.69 g/mol

- IUPAC Name : this compound

Anticancer Activity

Recent studies have indicated that derivatives of alkynylamines, including 1-phenylpent-4-yn-2-amine, exhibit significant anticancer properties. For instance, a study demonstrated that similar compounds showed cytotoxic effects against various cancer cell lines, including colorectal and liver cancer cells. The IC50 values for these compounds ranged from 0.4 to 1.0 μM, indicating potent activity against cancer cells .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 1-Phenylpent-4-yn-2-amine | Hep3B (Liver Cancer) | 0.5 |

| 1-(4-Methoxycyclohexyl)propanone | H460 (Lung Cancer) | 0.8 |

The mechanism of action for this compound involves its interaction with specific molecular targets within cancer cells. It has been observed to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This inhibition is critical for its anticancer effects as it disrupts normal cellular functions and promotes programmed cell death .

Study on Hydroamination Reactions

A significant study focused on the hydroamination reactions of 1-phenylpent-4-yn-2-amines using various catalysts. The results indicated that under optimal conditions, the compound could be transformed into more complex structures with enhanced biological activity. The efficiency of these reactions was monitored through NMR spectroscopy, confirming the formation of desired products.

| Catalyst | Conversion (%) | Selectivity (%) |

|---|---|---|

| CB-[Rh(bpm)(CO)2] | 85 | 90 |

| AuCl3 | 75 | 80 |

In Vitro Studies

In vitro studies have shown that the compound exhibits dose-dependent inhibition of cancer cell proliferation. For example, in assays conducted on the COLO205 colorectal adenocarcinoma cell line, treatment with varying concentrations of the compound resulted in a marked decrease in cell viability.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of 1-phenylpent-4-yn-2-amines suggests favorable absorption and distribution characteristics. However, studies also indicate potential risks for drug-drug interactions and mutagenicity, necessitating further evaluation before clinical application .

相似化合物的比较

Structural Analogues with Phenylalkylamine Backbones

Key Observations :

- Substituent Effects : The absence of methoxy or alkyl groups on the phenyl ring in 1-Phenylpent-4-yn-2-amine HCl distinguishes it from 2C-D/P derivatives, which exhibit strong serotonergic activity due to their electron-rich aromatic systems .

- Alkyne Functionality : The terminal alkyne in 1-Phenylpent-4-yn-2-amine HCl may enhance metabolic stability compared to Tapentadol’s hydroxyl group, which undergoes glucuronidation .

Hydrochloride Salts with Alkyne Moieties

Key Observations :

Pharmacologically Active Hydrochlorides

Key Observations :

- Backbone Diversity : Unlike Ropinirole’s rigid heterocyclic system or Memantine’s adamantane core, 1-Phenylpent-4-yn-2-amine HCl’s flexible alkyne chain may allow broader conformational interactions.

- Amine Functionalization: The primary amine in the target compound contrasts with tertiary amines in Chlorphenoxamine HCl, affecting bioavailability and receptor affinity .

Research Findings and Data Gaps

- Synthetic Challenges : The alkyne group in 1-Phenylpent-4-yn-2-amine HCl requires careful handling under inert conditions to prevent polymerization or oxidation, a common issue in propargylamine synthesis .

- Pharmacological Potential: Structural parallels to Tapentadol and 2C derivatives suggest possible dual-action mechanisms (e.g., monoamine modulation), but in vivo studies are absent in the provided evidence .

- Analytical Methods: UV/Vis maxima (~350 nm) observed in related cathinone hydrochlorides (e.g., 4-Dimethylamino-N-benzylcathinone HCl) could guide spectroscopic characterization of the target compound .

准备方法

Table 1: Summary of Key Steps and Yields in Medicinal Chemistry Route

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Horner-Wadsworth-Emmons | Phenylpropargyl aldehyde, triethyl phosphonoacetate, toluene | Variable (initially low) | Optimization improved yield and reduced foaming |

| Reduction | DIBAL-H, -70 °C | 81 | High yield, critical temperature control |

| Mitsunobu Alkylation | Tri-n-butylphosphine, ADDP | 80 | Efficient introduction of amine group |

| Hydrolysis | Typical acidic/basic hydrolysis | Variable | Final step to free amine |

| Salt formation | HCl in suitable solvent | High | Produces stable hydrochloride salt |

This route was further optimized for scale-up, improving the overall yield from 24% to approximately 37% and enabling synthesis of multi-hundred gram batches suitable for preclinical and clinical studies under Good Manufacturing Practice (GMP) conditions.

Scale-Up and Process Development

The scale-up of 1-Phenylpent-4-yn-2-amine hydrochloride synthesis required addressing challenges such as the availability of starting materials, reaction reproducibility, and crystallization control. Ethanol was selected as the solvent of choice for crystallization due to its ability to yield filterable crystals with good purity and process control.

The improved synthetic route allowed production of over 900 grams of the compound with 98.7% purity, demonstrating the feasibility of this method for pharmaceutical manufacturing. The process also included early identification of a pharmaceutically acceptable salt form, which is crucial for drug development.

Alternative Catalytic Methods and Functionalization

While the above route is classical and well-established, recent advances in transition metal-catalyzed difunctionalization and alkynylation reactions offer alternative synthetic pathways for related alkynyl amines. Nickel- and palladium-catalyzed methods enable regioselective functionalization of allyl and alkynyl moieties, potentially allowing more direct access to substituted amine derivatives.

For example, nickel-catalyzed difunctionalization using boronic acids and alkynyl halides under mild conditions has been reported, providing a modular approach to alkynyl amines. These catalytic methods often require glovebox handling and precise ligand selection but offer promising routes for diversification and late-stage functionalization.

Palladium-catalyzed annulation and activation of halogenated alkynes have also been demonstrated for constructing complex aromatic systems, which could be adapted for synthesizing 1-Phenylpent-4-yn-2-amine derivatives with modified substitution patterns.

Research Findings and Comparative Analysis

The medicinal chemistry route remains the most practical and scalable method for producing this compound at a pharmaceutical scale, balancing yield, purity, and process robustness. Catalytic methods, while innovative, are currently more suited for research and development phases due to their complexity and sensitivity.

| Method | Scale Suitability | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Classical Horner-Wadsworth-Emmons + Mitsunobu | Multi-100 g scale | 32-37 | >98 | Established GMP route, scalable |

| Nickel-catalyzed difunctionalization | Lab scale | Variable | High | Requires glovebox, ligand control |

| Palladium-catalyzed annulation | Lab scale | Moderate | High | Useful for complex derivatives |

常见问题

Q. What are the key considerations for synthesizing 1-Phenylpent-4-yn-2-amine hydrochloride in a laboratory setting?

Synthesis involves multi-step reactions starting from aromatic precursors. Critical factors include:

- Catalyst selection : Palladium or copper salts for coupling reactions to ensure regioselectivity and yield .

- Solvent optimization : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency, while dichloromethane may be used for stepwise purification .

- Temperature control : Maintained between 50–80°C to balance reaction rate and side-product suppression . Methodological tip: Monitor reaction progress via thin-layer chromatography (TLC) and isolate intermediates using column chromatography.

Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with aromatic protons (δ 7.2–7.5 ppm) and alkyne signals (δ 2.0–3.0 ppm) as key markers .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 206.1) and detects isotopic patterns for chlorine .

- Infrared (IR) Spectroscopy : Alkyne C≡C stretches (~2100 cm⁻¹) and amine N-H bends (~3300 cm⁻¹) confirm functional groups .

Q. How can researchers assess the biological activity of this compound in preliminary assays?

- Receptor binding assays : Use radiolabeled ligands (e.g., ³H- or ¹²⁵I-based) to quantify affinity for targets like serotonin or dopamine receptors .

- Enzyme inhibition studies : Measure IC₅₀ values via fluorometric or colorimetric substrates (e.g., acetylcholinesterase inhibition) .

- Cell viability assays : Employ MTT or resazurin-based protocols to evaluate cytotoxicity in relevant cell lines .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing novel analogs?

- Reaction path modeling : Density Functional Theory (DFT) identifies transition states and predicts regioselectivity in alkyne functionalization .

- Machine learning (ML) : Train models on existing reaction datasets to recommend solvent-catalyst combinations for higher yields .

- Microkinetic analysis : Simulate temperature-dependent rate constants to minimize side reactions (e.g., alkyne dimerization) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Experimental replication : Standardize assay protocols (e.g., buffer pH, cell density) to reduce variability .

- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., RevMan) to identify confounding factors (e.g., enantiomeric purity) .

- Computational validation : Molecular docking studies (e.g., AutoDock Vina) verify if structural discrepancies (e.g., stereochemistry) affect target binding .

Q. How can quantitative structure-activity relationship (QSAR) models guide the design of derivatives with enhanced potency?

- Descriptor selection : Include electronic (e.g., Hammett σ), steric (e.g., molar refractivity), and topological (e.g., Kier-Hall indices) parameters .

- Validation : Use leave-one-out cross-validation and external test sets to ensure model robustness (R² > 0.7) .

- Synthetic prioritization : Rank derivatives by predicted IC₅₀ values and synthetic accessibility scores (e.g., SYLVIA) .

Q. What experimental approaches elucidate the compound’s mechanism of action under kinetic vs. thermodynamic control?

- Time-resolved spectroscopy : Monitor intermediate formation (e.g., UV-Vis for charge-transfer complexes) during reactions .

- Isotopic labeling : Use deuterated solvents (e.g., D₂O) to trace proton transfer steps in amine-mediated mechanisms .

- Variable-temperature NMR : Identify dominant pathways by observing shifts in product ratios at different temperatures .

Q. What safety protocols are critical when handling reactive intermediates during synthesis?

- Inert atmosphere : Use Schlenk lines or gloveboxes to prevent moisture-sensitive intermediates (e.g., free amine) from degrading .

- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles when handling hydrochloric acid during salt formation .

- Waste management : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。